molecular formula C14H23BrO3Si B14572591 Acetic acid;3-[[bromo(phenyl)methyl]-dimethylsilyl]propan-1-ol CAS No. 61676-45-7

Acetic acid;3-[[bromo(phenyl)methyl]-dimethylsilyl]propan-1-ol

Cat. No.: B14572591
CAS No.: 61676-45-7
M. Wt: 347.32 g/mol
InChI Key: CIZSNFDIWIDEKZ-UHFFFAOYSA-N
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Description

Acetic acid;3-[[bromo(phenyl)methyl]-dimethylsilyl]propan-1-ol is a complex organic compound that features a combination of acetic acid, bromine, phenyl, and dimethylsilyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;3-[[bromo(phenyl)methyl]-dimethylsilyl]propan-1-ol typically involves multiple steps. One common method includes the bromination of a phenylmethyl compound followed by the introduction of a dimethylsilyl group. The final step involves the addition of acetic acid to form the desired compound. Reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under controlled conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Purification steps such as distillation and crystallization are essential to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;3-[[bromo(phenyl)methyl]-dimethylsilyl]propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the bromine or phenyl groups.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Sodium hydroxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Acetic acid;3-[[bromo(phenyl)methyl]-dimethylsilyl]propan-1-ol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce specific functional groups.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of acetic acid;3-[[bromo(phenyl)methyl]-dimethylsilyl]propan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The bromine and phenyl groups can participate in binding interactions, while the dimethylsilyl group may influence the compound’s stability and reactivity. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Acetic acid, (3-bromophenyl)methyl ester: Shares the bromophenyl group but lacks the dimethylsilyl and propan-1-ol components.

    Bromoacetic acid methyl ester: Contains a bromine atom and acetic acid but differs in its ester structure.

Uniqueness

Acetic acid;3-[[bromo(phenyl)methyl]-dimethylsilyl]propan-1-ol is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for targeted applications in research and industry.

Properties

CAS No.

61676-45-7

Molecular Formula

C14H23BrO3Si

Molecular Weight

347.32 g/mol

IUPAC Name

acetic acid;3-[[bromo(phenyl)methyl]-dimethylsilyl]propan-1-ol

InChI

InChI=1S/C12H19BrOSi.C2H4O2/c1-15(2,10-6-9-14)12(13)11-7-4-3-5-8-11;1-2(3)4/h3-5,7-8,12,14H,6,9-10H2,1-2H3;1H3,(H,3,4)

InChI Key

CIZSNFDIWIDEKZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C[Si](C)(CCCO)C(C1=CC=CC=C1)Br

Origin of Product

United States

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